molecular formula C8H9F3N2 B1345167 (4-(Trifluoromethyl)benzyl)hydrazine CAS No. 2924-77-8

(4-(Trifluoromethyl)benzyl)hydrazine

Cat. No.: B1345167
CAS No.: 2924-77-8
M. Wt: 190.17 g/mol
InChI Key: JYHYIFWDMFXPFG-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)benzyl)hydrazine is an organic compound with the molecular formula C8H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a benzyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-(Trifluoromethyl)benzyl)hydrazine can be synthesized through the reaction of 4-trifluoromethylbenzyl chloride with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:

CF3C6H4CH2Cl+NH2NH2CF3C6H4CH2NHNH2+HCl\text{CF}_3\text{C}_6\text{H}_4\text{CH}_2\text{Cl} + \text{NH}_2\text{NH}_2 \rightarrow \text{CF}_3\text{C}_6\text{H}_4\text{CH}_2\text{NHNH}_2 + \text{HCl} CF3​C6​H4​CH2​Cl+NH2​NH2​→CF3​C6​H4​CH2​NHNH2​+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(4-(Trifluoromethyl)benzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It is used in the production of agrochemicals and dyestuffs, where the trifluoromethyl group imparts desirable properties such as increased stability and bioactivity.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylhydrazine
  • 4-Fluorophenylhydrazine
  • 4-Methoxyphenylhydrazine

Comparison: (4-(Trifluoromethyl)benzyl)hydrazine is unique due to the presence of both the trifluoromethyl group and the benzyl hydrazine moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity compared to similar compounds. The trifluoromethyl group enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4,13H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHYIFWDMFXPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275588
Record name {[4-(Trifluoromethyl)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2924-77-8
Record name {[4-(Trifluoromethyl)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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